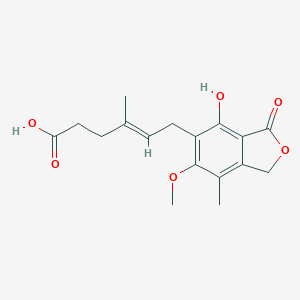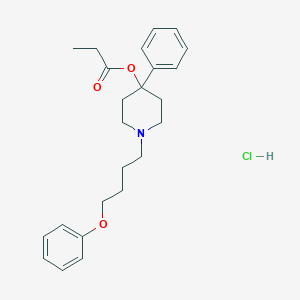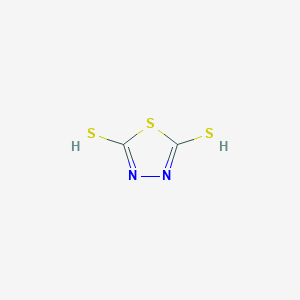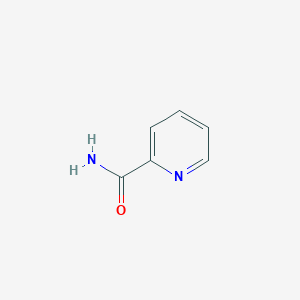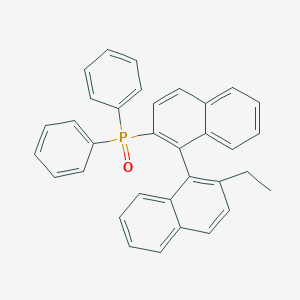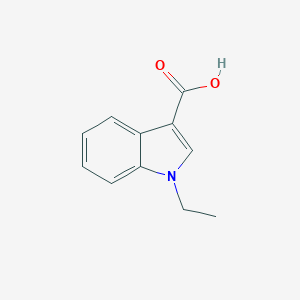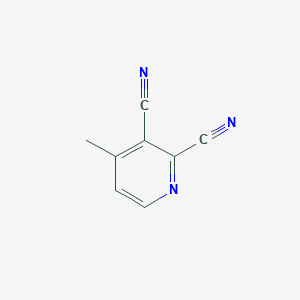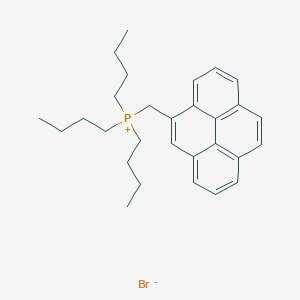
Pyrenylmethyl tributylphosphonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrenylmethyl tributylphosphonium (Pyr-TBP) is a novel compound that has been gaining attention in the scientific community due to its unique properties and potential applications. Pyr-TBP is a phosphonium-based ionic liquid that has been synthesized through a simple and efficient method. This compound has shown promising results in various fields of research, including biochemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of Pyrenylmethyl tributylphosphonium is not fully understood, but it is believed to involve the formation of hydrogen bonds with the target molecules. Pyrenylmethyl tributylphosphonium has a pyrene moiety that can interact with the target molecules through π-π stacking interactions, while the phosphonium group can form hydrogen bonds with the target molecules. This interaction leads to the stabilization of the target molecules, improving their activity and stability.
Biochemical and Physiological Effects:
Pyrenylmethyl tributylphosphonium has been shown to have minimal toxicity and low cytotoxicity, making it a promising compound for biological applications. The compound has been shown to improve the thermal stability and activity of proteins and enzymes, making it a potential stabilizer for biologics. Pyrenylmethyl tributylphosphonium has also been shown to have antioxidant properties, reducing the oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pyrenylmethyl tributylphosphonium is its simple synthesis method, which allows for large-scale production. The compound is also stable and has a long shelf-life, making it suitable for storage and transportation. However, Pyrenylmethyl tributylphosphonium has limited solubility in water, which can limit its applications in biological systems. The compound also has a low melting point, which can make it difficult to handle in solid-state reactions.
Direcciones Futuras
There are numerous future directions for Pyrenylmethyl tributylphosphonium research, including the development of new applications and the optimization of existing ones. One potential direction is the use of Pyrenylmethyl tributylphosphonium as a stabilizer for vaccines and other biologics. The compound could also be used as a template for the synthesis of novel materials with unique properties. Additionally, the application of Pyrenylmethyl tributylphosphonium in catalysis and organic synthesis could be further explored, with the aim of developing new and efficient reactions.
Métodos De Síntesis
The synthesis of Pyrenylmethyl tributylphosphonium involves the reaction between pyrenylmethyl chloride and tributylphosphine in the presence of a base. The reaction takes place in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is a colorless liquid that can be purified through simple distillation or column chromatography. The synthesis method is simple, efficient, and scalable, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
Pyrenylmethyl tributylphosphonium has shown potential in various fields of research, including biochemistry, materials science, and organic synthesis. In biochemistry, Pyrenylmethyl tributylphosphonium has been used as a fluorescent probe for the detection of DNA and RNA. The compound has also been used as a stabilizer for proteins and enzymes, improving their thermal stability and activity. In materials science, Pyrenylmethyl tributylphosphonium has been used as a precursor for the synthesis of metal nanoparticles and as a template for the synthesis of mesoporous materials. In organic synthesis, Pyrenylmethyl tributylphosphonium has been used as a catalyst for various reactions, including cross-coupling reactions and oxidation reactions.
Propiedades
Número CAS |
130203-65-5 |
|---|---|
Nombre del producto |
Pyrenylmethyl tributylphosphonium |
Fórmula molecular |
C29H38BrP |
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
tributyl(pyren-4-ylmethyl)phosphanium;bromide |
InChI |
InChI=1S/C29H38P.BrH/c1-4-7-18-30(19-8-5-2,20-9-6-3)22-26-21-25-14-10-12-23-16-17-24-13-11-15-27(26)29(24)28(23)25;/h10-17,21H,4-9,18-20,22H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RCTIBQXATBAYHS-UHFFFAOYSA-N |
SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3.[Br-] |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3.[Br-] |
Sinónimos |
PMTP pyrenylmethyl tributylphosphonium |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B142928.png)

![Bis[(5-ethylpyridin-2-yl)methyl] 4-(2,3-dihydro-1,4-dioxin-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B142931.png)

